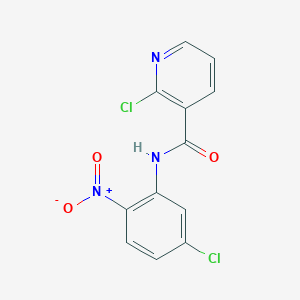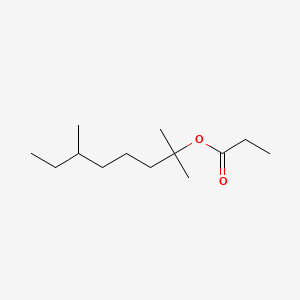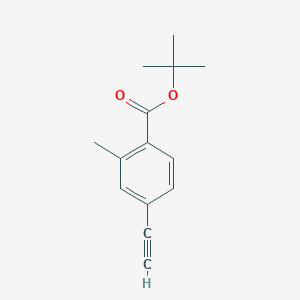![molecular formula C15H12F2N2O B12067059 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12067059.png)
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a benzyloxy group at the 5-position and a difluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol or benzyl chloride in the presence of a base.
Introduction of the Difluoromethyl Group: This can be accomplished using difluoromethylation reagents such as ClCF2H or other difluorocarbene sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the difluoromethyl group can yield fluoromethyl or methyl derivatives.
Substitution: Substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The benzyloxy group can enhance binding affinity to certain proteins, while the difluoromethyl group can influence the compound’s metabolic stability and bioavailability. The compound may act by modulating enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)pyridine: Lacks the benzyloxy group, making it less complex.
Uniqueness
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to the combination of the benzyloxy and difluoromethyl groups, which can confer distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C15H12F2N2O |
|---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C15H12F2N2O/c16-15(17)12-7-18-13-8-19-14(6-11(12)13)20-9-10-4-2-1-3-5-10/h1-8,15,18H,9H2 |
InChI Key |
SPTOSNFYKPXCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C3C(=C2)C(=CN3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-](/img/structure/B12066992.png)


![4-[4-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]piperazin-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12067008.png)
![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)








